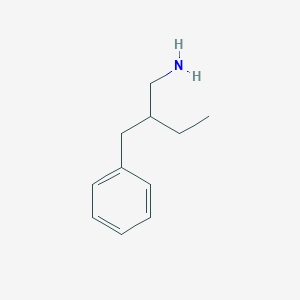

2-Benzylbutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYONGNXNLXRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640578 | |

| Record name | 2-Benzylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017145-79-7 | |

| Record name | 2-Benzylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzylbutan-1-amine

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 2-Benzylbutan-1-amine, a primary amine with a structural motif relevant to medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer in public literature, this document synthesizes information from structurally analogous compounds, established chemical principles, and predictive models. We present not only the theoretical importance of each property in the context of drug discovery—including solubility, lipophilicity (LogP), and ionization (pKa)—but also provide detailed, field-proven experimental protocols for their determination. This guide is designed to serve as a foundational resource, enabling researchers to anticipate the behavior of this compound in experimental and biological systems and to design robust analytical workflows.

Chemical Identity and Structural Framework

This compound is a primary aliphatic amine featuring a benzyl substituent at the second carbon of a butane chain. This structure imparts both hydrophobic (due to the benzyl and butyl groups) and hydrophilic/basic (due to the primary amine) characteristics, making its physicochemical profile of significant interest.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₇N

-

Molecular Weight: 163.26 g/mol

-

Chemical Structure:

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance in Drug Development |

| Boiling Point | ~230-250 °C | Influences purification (distillation), stability, and formulation choices. |

| Density | ~0.9-1.0 g/mL | Important for formulation, manufacturing, and reaction stoichiometry. |

| LogP (XLogP3) | 2.5 - 3.5 | Key indicator of lipophilicity; affects membrane permeability, solubility, and metabolism.[1] |

| pKa (conjugate acid) | 9.5 - 10.5 | Determines the degree of ionization at physiological pH, impacting solubility, receptor binding, and absorption. |

| Aqueous Solubility | Low to moderate | Affects bioavailability, formulation options, and administration routes. |

Note: Values are estimated based on structurally similar compounds and computational models due to a lack of specific experimental data in peer-reviewed literature.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: The lipophilicity of a molecule, quantified by its LogP value, is a cornerstone of medicinal chemistry. It governs a compound's ability to cross biological membranes, its binding affinity to plasma proteins, and its susceptibility to metabolic enzymes. A LogP value in the range of 1 to 3 is often considered optimal for oral drug absorption, though this is highly dependent on the target and other molecular properties.[2] For this compound, the combination of a phenyl ring and a C5 alkyl chain suggests significant lipophilic character, which must be balanced by the hydrophilic amine group for favorable pharmacokinetics.

Experimental Protocol: Shake-Flask Method for LogP Determination

This method remains the gold standard for its direct measurement of partitioning.[3][4]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the analyte in each phase is measured, and the partition coefficient (P) is calculated. LogP is the base-10 logarithm of this ratio.[3]

Step-by-Step Methodology:

-

Phase Preparation: Prepare pH 7.4 phosphate-buffered saline (PBS) and saturate it with n-octanol by stirring vigorously for 24 hours, followed by separation. Concurrently, saturate n-octanol with the prepared PBS. This pre-saturation is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., HPLC-UV).

-

Partitioning: In a glass vial, combine a precise volume of the analyte stock solution (in n-octanol) with a precise volume of the pre-saturated PBS (typically a 1:1 or 2:1 ratio).

-

Equilibration: Seal the vial and shake it gently at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). Avoid vigorous shaking that could lead to emulsion formation.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 15-30 minutes to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of this compound in each phase using a validated HPLC-UV or LC-MS method.[5]

-

Calculation:

-

P = [Concentration in Octanol] / [Concentration in Aqueous]

-

LogP = log₁₀(P)

-

Trustworthiness: The protocol's validity is ensured by running a control compound with a known LogP value in parallel. The mass balance should also be checked by ensuring the total amount of compound recovered from both phases equals the initial amount added.

Diagram 1: Experimental Workflow for LogP Determination

Caption: Workflow for Shake-Flask LogP Determination.

Ionization State: The Acid Dissociation Constant (pKa)

Expertise & Experience: As a primary amine, this compound is basic and will exist in equilibrium between its neutral form (R-NH₂) and its protonated, cationic form (R-NH₃⁺). The pKa is the pH at which these two species are present in equal concentrations. This value is paramount, as the ionization state dictates aqueous solubility, membrane permeability (the neutral form is more permeable), and the potential for ionic interactions with biological targets.[6] For most orally absorbed drugs, a pKa in the range of 7-10 is common for basic compounds, ensuring sufficient solubility in the acidic environment of the stomach and a higher proportion of the neutral, absorbable form in the more neutral pH of the intestines.

Experimental Protocol: Potentiometric Titration for pKa Determination

This is a highly accurate and widely used method for determining the pKa of ionizable compounds.[4][7][8]

Principle: A solution of the amine is titrated with a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).[7] A co-solvent like methanol or DMSO may be used if aqueous solubility is low, but the results will yield an apparent pKa (pKaᵃᵖᵖ) that must be noted.

-

Titration Setup: Place the amine solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer. Position the burette containing a standardized strong acid (e.g., 0.1 M HCl) above the beaker.

-

Titration Execution: Begin stirring the solution gently. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (Vₑ).

-

The half-equivalence point is Vₑ / 2.

-

The pKa is the pH value on the original titration curve that corresponds to the volume at the half-equivalence point.

-

Trustworthiness: The accuracy of the method relies on the precise standardization of the titrant, proper calibration of the pH meter, and maintaining a constant temperature. The experiment should be repeated at least in triplicate to ensure reproducibility.

Diagram 2: Data Analysis for Potentiometric pKa Determination

Caption: Logical flow for analyzing potentiometric titration data.

Solubility

Expertise & Experience: Aqueous solubility is a critical gatekeeper for drug efficacy. Poor solubility can lead to low absorption and bioavailability, necessitating complex formulations or higher doses.[9] For an amine like this compound, solubility is intrinsically linked to pKa and pH. In acidic solutions (pH < pKa), the amine will be predominantly in its protonated (R-NH₃⁺) form, which is significantly more water-soluble than the neutral form.[6] Understanding this pH-dependent solubility is vital for designing oral formulations and intravenous solutions.

Experimental Protocol: Isothermal Shake-Flask Method for Aqueous Solubility

This equilibrium-based method is considered the benchmark for determining thermodynamic solubility.[10]

Principle: An excess amount of the compound is agitated in a specific solvent (e.g., pH-buffered water) at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Sample Addition: Add an excess amount of this compound to vials containing each buffer. The excess should be clearly visible as undissolved solid or liquid phase after equilibration.

-

Equilibration: Seal the vials and place them in an isothermal shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.

-

Phase Separation & Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved amine using a validated analytical method such as HPLC-UV or LC-MS.

-

Data Reporting: Report the solubility in units of mg/mL or µM at each specific pH and temperature.

Trustworthiness: To validate the protocol, it's essential to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24 and 48 hours) to see if the concentration remains constant. Visual confirmation of excess solid before and after the experiment is also crucial.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), the aliphatic protons of the butyl chain, and a characteristically broad signal for the -NH₂ protons that can vary in chemical shift (typically 0.5-5.0 ppm) depending on concentration and solvent.[11] The protons on the carbon adjacent to the nitrogen (-CH₂-NH₂) would be deshielded, appearing around 2.5-3.0 ppm.[11]

-

¹³C NMR: The carbon spectrum would show signals for the aromatic carbons (~125-140 ppm) and the aliphatic carbons (~10-60 ppm). The carbon directly bonded to the nitrogen atom would appear in the 30-50 ppm range.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic N-H stretching absorptions for a primary amine as a doublet in the 3300-3500 cm⁻¹ region.[11] A strong N-H scissoring (bending) absorption is expected around 1550-1650 cm⁻¹. C-N stretching will appear in the 1000-1250 cm⁻¹ range.[11]

-

Mass Spectrometry: Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 163 would be observed. According to the nitrogen rule, an odd molecular weight corresponds to the presence of an odd number of nitrogen atoms.[11] A prominent fragment would likely be the benzylic cation (C₇H₇⁺) at m/z = 91, resulting from cleavage of the C-C bond adjacent to the phenyl ring.

Safety and Handling

Based on analogous compounds, this compound should be handled with care.

-

Hazards: Likely to be corrosive and may cause severe skin burns and eye damage.[12] It is also expected to be harmful if swallowed or in contact with skin.[12][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12] All handling should be performed in a well-ventilated chemical fume hood.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[13]

Conclusion

The physicochemical properties of this compound define its potential utility and challenges in research and development. Its predicted moderate lipophilicity (LogP ~2.5-3.5) and basicity (pKa ~9.5-10.5) suggest it will exhibit pH-dependent aqueous solubility and good potential for membrane permeation. This guide provides the theoretical framework and actionable experimental protocols necessary for researchers to accurately characterize this molecule. A thorough understanding and empirical determination of these properties are indispensable first steps in any drug discovery or material science endeavor involving this compound.

References

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

-

University of Colorado Boulder. Amine Unknowns. [Link]

-

Gao, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

-

Huesgen, A.G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies, Inc. [Link]

-

Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. [Link]

-

ChemAxon. LogP and logD calculations. [Link]

-

Nowak, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

-

Breza, M. (2010). Simple Method for the Estimation of pKa of Amines. [Link]

-

Narku-Tetteh, J., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

-

PubChem. 2-Amino-1-phenylbutane | C10H15N | CID 103771. [Link]

-

Narku-Tetteh, J. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. [Link]

-

De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

PubChem. N-benzyl-1-phenylbutan-1-amine | C17H21N | CID 3770693. [Link]

-

PubChem. N-benzyl-4-phenylbutan-2-amine | C17H21N | CID 4362644. [Link]

-

PubChem. Benzene;butan-1-amine | C10H17N | CID 18764570. [Link]

-

Mączyńska, Z., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Journal of Physical and Chemical Reference Data. [Link]

-

Góral, M., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. [Link]

-

BYJU'S. Physical Properties of Amines. [Link]

-

PubChem. 2-Amino-1-phenylbutane | C10H15N | CID 103771. [Link]

-

PubChem. 2-Methyl-2-phenylbutan-1-amine | C11H17N | CID 235765. [Link]

-

ChemSynthesis. N-benzyl-2-methyl-2-propanamine. [Link]

-

Rojas, P. S., et al. (2016). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. [Link]

-

SpectraBase. N-benzylbutan-1-amine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Wikipedia. Benzylamine. [Link]

-

Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

-

Zhang, M., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC - NIH. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. 23.1: Properties of amines. [Link]

- Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

Buller, F., et al. (2022). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv. [Link]

Sources

- 1. 2-Methyl-2-phenylbutan-1-amine | C11H17N | CID 235765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 9. byjus.com [byjus.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, MS) for 2-Benzylbutan-1-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Benzylbutan-1-amine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of this compound (C₁₁H₁₇N). Intended for researchers, chemists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section offers a detailed interpretation of the expected spectral features, causality-driven experimental protocols, and tabulated data, grounded in authoritative spectroscopic principles. The aim is to equip the scientist with the necessary knowledge to unequivocally identify and characterize this primary amine, ensuring scientific integrity and reproducibility in a laboratory setting.

Introduction: The Molecular Blueprint of this compound

This compound is a primary amine featuring a chiral center and both aliphatic and aromatic moieties. Its structure, C₆H₅-CH₂-CH(CH₂CH₃)-CH₂-NH₂, presents a unique combination of spectroscopic features. Accurate structural confirmation is paramount in chemical synthesis and drug discovery, where even minor structural ambiguities can lead to significant deviations in biological activity or chemical reactivity.

Spectroscopic techniques provide a non-destructive means to map the molecular architecture.

-

NMR Spectroscopy reveals the connectivity of atoms by probing the magnetic environments of ¹H and ¹³C nuclei.

-

IR Spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides structural clues through controlled fragmentation of the molecule.

This guide will systematically dissect the expected spectroscopic signature of this compound, providing a robust framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, the presence of a stereocenter renders adjacent methylene protons diastereotopic, a key feature to anticipate in the ¹H NMR spectrum.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different proton environments, their electronic state, and the connectivity between neighboring protons.

Interpretation and Causality:

-

Aromatic Protons (H-Ar): The five protons of the monosubstituted benzene ring are expected to appear in the 7.2-7.4 ppm region. Due to subtle differences in their electronic environment, they will likely present as a complex multiplet.[1]

-

Benzylic Protons (Ph-C H₂-): The chiral center at C2 causes the two benzylic protons to be diastereotopic. This magnetic non-equivalence means they will have slightly different chemical shifts and will couple with each other (geminal coupling) and with the adjacent methine proton (vicinal coupling), resulting in a complex multiplet, often appearing as a pair of doublets of doublets.[2]

-

Aliphatic Protons: The protons on the butylamine chain are deshielded by the adjacent nitrogen and benzyl groups. The two protons on C1 (-C H₂-NH₂) are also diastereotopic due to the C2 chiral center and will appear as a multiplet. The methine proton at C2 (-C H-) will be a multiplet due to coupling with protons on three adjacent carbons. The methylene protons of the ethyl group (-C H₂-CH₃) will exhibit a complex multiplet, and the terminal methyl protons (-CH₂-C H₃) will appear as a triplet.

-

Amine Protons (-NH₂): The two protons of the primary amine typically appear as a broad singlet between 0.5 and 5.0 ppm.[3] Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and rapid chemical exchange. This exchange often decouples them from adjacent protons, resulting in a broad, un-split signal.[4][5]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.35 - 7.20 | m | 5H | Aromatic (C₆H ₅) |

| ~ 2.80 | m | 1H | Benzylic (Ph-CH H'-) |

| ~ 2.65 | m | 1H | Benzylic (Ph-CHH '-) |

| ~ 2.60 | m | 2H | Aminomethyl (-C H₂-NH₂) |

| ~ 1.80 | m | 1H | Methine (-C H-(CH₂CH₃)) |

| ~ 1.50 | s (broad) | 2H | Amine (-NH ₂) |

| ~ 1.40 | m | 2H | Ethyl Methylene (-CH₂-C H₂-CH₃) |

| ~ 0.90 | t | 3H | Ethyl Methyl (-CH₂-CH ₃) |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Interpretation and Causality:

-

Aromatic Carbons: A monosubstituted benzene ring will show four signals: one for the substituted (ipso) carbon, and one each for the ortho, meta, and para carbons.

-

Aliphatic Carbons: The chemical shifts of the aliphatic carbons are influenced by their proximity to the electron-withdrawing phenyl and amino groups. The carbon bonded to the nitrogen (C1) will be shifted downfield to the 37-45 ppm region.[6] The benzylic carbon will also be in a similar region.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 140 | Aromatic (ipso-C) |

| ~ 129 | Aromatic (ortho-C) |

| ~ 128.5 | Aromatic (meta-C) |

| ~ 126 | Aromatic (para-C) |

| ~ 48 | Aminomethyl (C H₂-NH₂) |

| ~ 42 | Methine (C H) |

| ~ 40 | Benzylic (C H₂-Ph) |

| ~ 25 | Ethyl Methylene (-C H₂-CH₃) |

| ~ 11 | Ethyl Methyl (-C H₃) |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the amine sample in ~0.6 mL of deuterated chloroform (CDCl₃).[7] CDCl₃ is a versatile solvent for many organic compounds and has a well-defined residual proton signal at 7.26 ppm for reference.[7][8]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H Spectrum Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

D₂O Exchange (Optional but Recommended): To confirm the -NH₂ signal, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The broad signal assigned to the amine protons will disappear or significantly diminish due to H-D exchange.[9]

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-150 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. For this compound, the key diagnostic signals are those associated with the primary amine and the aromatic ring.

Interpretation and Causality:

-

N-H Stretching: As a primary amine (R-NH₂), the molecule will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[10] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[11][12][13] These bands are typically sharper and less intense than the broad O-H stretch of alcohols.[4][5]

-

C-H Stretching: Signals just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ are from aliphatic C-H stretches.[10]

-

N-H Bending: A medium intensity scissoring vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[13][14]

-

C=C Stretching: Aromatic ring stretching vibrations will produce medium-to-weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The aliphatic C-N stretch will appear as a medium-to-weak band in the 1250–1020 cm⁻¹ range.[13]

-

Aromatic Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to out-of-plane ("oop") C-H bending of the monosubstituted aromatic ring.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| ~ 3380 and ~3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | Medium-Strong | C-H Stretch | Aliphatic C-H |

| 1650 - 1580 | Medium | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch (in-ring) | Aromatic Ring |

| 1250 - 1020 | Medium-Weak | C-N Stretch | Aliphatic Amine |

| ~740 and ~700 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples without extensive preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal surface.

-

Pressure Application: If the instrument has a pressure arm, apply gentle pressure to ensure good contact between the liquid sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Diagram: IR Sample Preparation Workflow (ATR)

Caption: Workflow for acquiring an IR spectrum of a liquid sample using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural insights from its fragmentation pattern upon ionization.

Interpretation and Causality:

-

Molecular Ion (M⁺): According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4][5][15] this compound (C₁₁H₁₇N) has a molecular weight of 163.26 g/mol , so a molecular ion peak (M⁺) is expected at m/z = 163.

-

Alpha (α) Cleavage: This is the most characteristic fragmentation pathway for aliphatic amines.[5][15][16] It involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this bond is between C1 and C2. This cleavage results in the loss of a benzyl-ethyl radical and the formation of a stable, resonance-stabilized iminium cation at m/z = 30 ([CH₂=NH₂]⁺). This is often the base peak in the spectrum of primary amines.[15]

-

Benzylic Cleavage: Fragmentation at the bond beta to the aromatic ring is also common. Cleavage of the C₂-C(benzyl) bond would result in the formation of a stable benzyl cation, which rearranges to the highly stable tropylium ion at m/z = 91 .

-

Other Fragments: Loss of the ethyl group from the parent molecule could lead to a fragment at m/z = 134.

Expected Mass Spectrometry Data (EI-MS)

| m/z | Proposed Fragment Ion | Relative Intensity |

|---|---|---|

| 163 | [C₁₁H₁₇N]⁺ (Molecular Ion) | Low to Medium |

| 134 | [M - CH₂CH₃]⁺ | Low |

| 91 | [C₇H₇]⁺ (Tropylium ion) | High |

| 30 | [CH₂NH₂]⁺ | Base Peak (High) |

Diagram: Key Fragmentation Pathways

Caption: Primary EI-MS fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid like this amine, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Separation (GC): The sample travels through the GC column, separating it from the solvent and any potential impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which plots ion intensity versus m/z.

Conclusion

The structural characterization of this compound is reliably achieved through a concerted application of NMR, IR, and MS techniques. The ¹H NMR spectrum is distinguished by the diastereotopic nature of its benzylic and aminomethyl protons, while the ¹³C NMR confirms the eleven unique carbon environments. IR spectroscopy provides definitive evidence of the primary amine and aromatic functionalities through characteristic N-H and C=C stretching vibrations. Finally, mass spectrometry confirms the molecular weight of 163 amu and displays a signature fragmentation pattern dominated by α-cleavage to produce a base peak at m/z 30 and benzylic cleavage yielding a strong signal at m/z 91. Together, these spectroscopic data points form a unique molecular fingerprint, providing an unequivocal and robust basis for the identification and quality assessment of this compound in any research or development setting.

References

-

Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Chemistry For Everyone. (2024). What Are Common NMR Solvents?. YouTube. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Structure Identification By 1H NMR. Retrieved from [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Webb, G. A. (Ed.). (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.4: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Video: NMR Spectroscopy Of Amines [jove.com]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR 溶剂 [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. fiveable.me [fiveable.me]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. GCMS Section 6.15 [people.whitman.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 2-Benzylbutan-1-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-benzylbutan-1-amine, a primary amine with potential applications in pharmaceutical and chemical research. Due to the absence of extensive literature on this specific molecule, this document consolidates established synthetic methodologies in organic chemistry to propose logical and feasible routes for its preparation. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental insights and the causal reasoning behind the selection of specific synthetic strategies.

Introduction: Defining the Target and Synthetic Strategy

This compound, with the systematic IUPAC name 1-amino-2-benzylbutane, is a primary amine characterized by a butyl backbone with a benzyl substituent at the C2 position. The strategic location of the benzyl group introduces chirality and aromaticity, making it an interesting scaffold for further chemical elaboration and a potential building block in the synthesis of more complex molecules.

Given the lack of a well-documented discovery and history for this specific compound, this guide will focus on the de novo synthesis, approaching the molecule as a novel target. The primary disconnection strategies revolve around the formation of the C-N bond at the C1 position. This can be achieved through several reliable methods, primarily:

-

Reductive Amination of a precursor aldehyde.

-

Rearrangement Reactions of a carboxylic acid derivative.

Each of these approaches has its own merits and challenges, which will be discussed in detail.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₇N | - |

| Molecular Weight | 163.26 g/mol | - |

| Boiling Point | Approx. 230-240 °C | Based on similar structures |

| Solubility | Sparingly soluble in water, soluble in organic solvents | General amine properties |

Proposed Synthetic Pathways

This section details the most plausible synthetic routes to obtain this compound. For each pathway, the underlying chemical principles and step-by-step experimental protocols are provided.

Pathway 1: Reductive Amination of 2-Benzylbutanal

This is arguably the most direct approach, involving the conversion of the corresponding aldehyde, 2-benzylbutanal, to the primary amine.[1][2][3][4][5]

Logical Framework: The synthesis is broken down into two main stages: the formation of the aldehyde precursor and its subsequent conversion to the amine.

Caption: Synthetic workflow via Reductive Amination.

3.1.1. Synthesis of the Precursor: 2-Benzylbutanal

The key precursor, 2-benzylbutanal, can be synthesized from commercially available benzaldehyde and propanal via a two-step process.[6]

-

Step 1: Crossed-Aldol (Claisen-Schmidt) Condensation

This reaction forms the α,β-unsaturated aldehyde, 2-benzyl-2-butenal. Benzaldehyde is a suitable substrate as it lacks α-hydrogens, preventing self-condensation.

Protocol:

-

Prepare a solution of sodium hydroxide (e.g., 10 g) in water (100 mL) and cool to room temperature. Add ethanol (80 mL).

-

In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1.0 equivalent) and the aqueous ethanolic NaOH solution.

-

Cool the mixture in an ice bath to approximately 15-20°C.

-

Slowly add propanal (1.1 equivalents) to the mixture with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude 2-benzyl-2-butenal, which can be purified by vacuum distillation.

-

-

Step 2: Selective Catalytic Hydrogenation

The carbon-carbon double bond of the unsaturated aldehyde is selectively reduced to yield 2-benzylbutanal.

Protocol:

-

Dissolve 2-benzyl-2-butenal (1.0 equivalent) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 2-3 atm) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2-benzylbutanal.[7][8]

-

3.1.2. Reductive Amination to this compound

This step converts the aldehyde to the target primary amine using ammonia and a reducing agent.[5][9]

Protocol:

-

In a suitable pressure vessel, dissolve 2-benzylbutanal (1.0 equivalent) in methanol.

-

Add a solution of ammonia in methanol (e.g., 7N, 10-20 equivalents).

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).

-

Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, carefully quench the reaction with dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted aldehyde.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Pathway 2: Curtius, Hofmann, or Schmidt Rearrangement

These classical name reactions provide routes to primary amines from carboxylic acid derivatives, with the loss of one carbon atom.[10][11][12][13][14][15][16][17][18] The key precursor for these routes is 2-benzylbutanoic acid.

Caption: Synthetic workflow via Rearrangement Reactions.

3.2.1. Synthesis of the Precursor: 2-Benzylbutanoic Acid

A reliable method for synthesizing this α-substituted carboxylic acid is the malonic ester synthesis.[19]

Protocol:

-

In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol.

-

Add diethyl malonate (1.0 equivalent) to the solution and stir.

-

Slowly add ethyl bromide (1.0 equivalent) and heat the mixture to reflux.

-

After the first alkylation is complete (monitored by TLC), add a second equivalent of sodium ethoxide, followed by benzyl bromide (1.0 equivalent).

-

Continue to reflux until the second alkylation is complete.

-

Cool the reaction mixture and then add a concentrated solution of sodium hydroxide.

-

Heat the mixture to reflux to hydrolyze the ester groups.

-

After hydrolysis, cool the mixture and acidify with concentrated HCl.

-

Heat the acidified mixture to induce decarboxylation.

-

After cooling, extract the product with an organic solvent, dry the organic layer, and concentrate to yield 2-benzylbutanoic acid.

3.2.2. Conversion to this compound

-

Curtius Rearrangement: [10][11][15][16]

-

Convert 2-benzylbutanoic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

React the acyl chloride with sodium azide (NaN₃) in an inert solvent to form the acyl azide.

-

Heat the acyl azide in an inert solvent (e.g., toluene) to induce rearrangement to the isocyanate.

-

Hydrolyze the isocyanate with aqueous acid to yield this compound.

-

-

Hofmann Rearrangement: [12][13][16][17]

-

Convert 2-benzylbutanoic acid to the primary amide, 2-benzylbutanamide, via the acyl chloride and reaction with excess ammonia.

-

Treat the amide with bromine (Br₂) and a strong base (e.g., NaOH) in water.

-

Heating the mixture will induce the rearrangement to form the primary amine.

-

-

Schmidt Reaction: [14][18][20]

-

React 2-benzylbutanoic acid with hydrazoic acid (HN₃) in the presence of a strong acid (e.g., sulfuric acid). This reaction directly converts the carboxylic acid to the primary amine. Caution: Hydrazoic acid is highly toxic and explosive.

-

Potential Applications and Future Directions

While specific applications for this compound are not documented, its structure suggests potential utility in several areas of research and development:

-

Pharmaceutical Scaffolding: As a chiral primary amine, it can serve as a valuable starting material for the synthesis of more complex, biologically active molecules. The benzyl group can engage in π-stacking interactions within protein binding pockets.

-

Asymmetric Synthesis: The chiral center can be exploited in the development of chiral auxiliaries or catalysts.

-

Material Science: Amines are often used as curing agents for epoxy resins or as building blocks for polymers.

Future research could focus on the enantioselective synthesis of this compound and the exploration of its biological activities and those of its derivatives.

Conclusion

This technical guide has outlined several plausible and robust synthetic pathways for the preparation of this compound. While direct historical or discovery information is lacking, the application of fundamental and reliable organic reactions such as reductive amination and classical rearrangements provides a solid foundation for its synthesis in a laboratory setting. The choice of a specific route will depend on the availability of starting materials, scalability requirements, and safety considerations. The information presented herein is intended to empower researchers to access this and similar chemical entities for further investigation.

References

-

LookChem. (n.d.). 2-Benzylbutanal. Retrieved from [Link]

-

Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. Retrieved from [Link]

-

Kaur, N. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

-

PHARMD GURU. (n.d.). 31. HOFMANN REARRANGEMENT. Retrieved from [Link]

-

Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]

-

Wikipedia. (2023). Schmidt reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

OpenStax. (2023). 24.6 Synthesis of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Draw the structure of the product of the reaction of propylmagnesium bromide with benzaldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

-

Grokipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Retrieved from [Link]

-

ISU ReD. (n.d.). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving. Retrieved from [Link]

-

brainly.com. (2023). [FREE] Draw the structure of the product of the reaction between propylmagnesium bromide and benzaldehyde. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Schmidt Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

-

ISU ReD. (n.d.). Redefining the Scope of the Curtius Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]

-

Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions. Retrieved from [Link]

- Matassini, C., Clemente, F., & Goti, A. (2019). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2019(3), 283-305.

-

Organic Reactions. (n.d.). The Schmidt Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzylbutanal. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

-

Chegg.com. (2014). Solved Show how the malonic ester synthesis is used to. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

-

MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

-

Organic Chemistry with Victor. (2022, January 15). Synthesis of Primary Amines from Carboxylic Acids [Video]. YouTube. [Link]

-

PMC. (2020). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

-

ChemRxiv. (2022). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lookchem.com [lookchem.com]

- 8. 2-Benzylbutanal | C11H14O | CID 293661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmdguru.com [pharmdguru.com]

- 13. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 14. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 15. Curtius Rearrangement [organic-chemistry.org]

- 16. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 17. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 18. grokipedia.com [grokipedia.com]

- 19. chegg.com [chegg.com]

- 20. Schmidt Reaction [organic-chemistry.org]

Potential biological activities of 2-Benzylbutan-1-amine

An In-Depth Technical Guide on the Potential Biological Activities of 2-Benzylbutan-1-amine

Authored by a Senior Application Scientist

Foreword

The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. This compound, a primary amine with a unique structural arrangement, represents a largely unexplored molecule. While direct research on its biological effects is scarce, its structural similarity to a class of well-documented bioactive compounds, namely benzylamine derivatives, provides a strong rationale for its investigation. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential antimicrobial, antifungal, and neurological activities of this compound. We will delve into its synthesis, propose detailed experimental protocols for its biological evaluation, and discuss the underlying structure-activity relationships that may govern its function.

Chemical Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry routes. A plausible and efficient method is the reductive amination of 2-benzylbutanal. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the reaction.

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be conceptualized as a two-step process occurring in a single pot: the formation of an imine intermediate from 2-benzylbutanal and ammonia, followed by its reduction to the corresponding primary amine.

Caption: Proposed synthetic pathway for this compound via reductive amination.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add 2-benzylbutanal (1 equivalent) dissolved in a suitable solvent such as methanol.

-

Imine Formation : Cool the solution to 0°C in an ice bath. Add a solution of ammonia in methanol (e.g., 7N, 1.5 equivalents) dropwise to the flask while stirring. Allow the reaction to stir at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

-

Reduction : Cool the reaction mixture back to 0°C. Add a reducing agent, such as sodium borohydride (NaBH4, 1.2 equivalents), portion-wise over 30 minutes. Be cautious as the reaction may be exothermic and produce hydrogen gas.

-

Quenching and Extraction : After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Potential Antimicrobial and Antifungal Activities

Derivatives of benzylamine are known to possess significant antimicrobial and antifungal properties.[1][2][3] The mechanism of action for some antifungal benzylamines, like butenafine, involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[4] This leads to a deficiency in ergosterol, which is vital for maintaining the integrity of the fungal cell membrane.[4] The antimicrobial activity of benzylamine derivatives has been correlated with their hydrophobicity, which influences their ability to cross cellular membranes.[1]

Experimental Workflow for Antimicrobial and Antifungal Screening

A systematic approach to screening for antimicrobial and antifungal activity is crucial. The following workflow outlines the key steps, starting from a primary screen to determine the minimum inhibitory concentration (MIC).

Caption: Workflow for determining the antimicrobial and antifungal activity of this compound.

Detailed Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6]

-

Preparation of Inoculum :

-

Aseptically pick 3-5 colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from an agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[7]

-

Incubate the culture at the appropriate temperature until it reaches the turbidity of a 0.5 McFarland standard.[8] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

-

Preparation of Compound Dilutions :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency (e.g., 0.125 to 256 µg/mL).[9]

-

-

Inoculation and Incubation :

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (microorganism with no compound) and a negative control (broth medium only).

-

Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-48 hours.[6][9]

-

-

MIC Determination :

-

The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[10] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

-

Data Presentation: Expected Outcomes

The results of the MIC assay can be summarized in a table for clear comparison.

| Microorganism | Strain | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Experimental Value | Ampicillin |

| Escherichia coli | ATCC 25922 | Experimental Value | Ciprofloxacin |

| Pseudomonas aeruginosa | ATCC 27853 | Experimental Value | Gentamicin |

| Candida albicans | ATCC 90028 | Experimental Value | Fluconazole |

Potential Neurological Activities

Amines are fundamental to the chemistry of the nervous system, with many acting as neurotransmitters or psychoactive drugs.[11][12] These molecules often exert their effects by modulating brain chemistry, which can lead to changes in mood, perception, and behavior.[11] Some aromatic amines have been associated with neurotoxicity, highlighting the need for careful evaluation of novel amine compounds.[13] Given its structure, this compound could potentially interact with neurotransmitter systems or exhibit neurotoxic effects.

Experimental Workflow for In Vitro Neurological Screening

An initial assessment of the neurological effects of this compound can be performed using in vitro assays with neuronal cell lines.[14][15]

Caption: Workflow for the in vitro assessment of the neurological effects of this compound.

Detailed Protocol: Neurotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[16]

-

Cell Seeding :

-

Seed a human neuroblastoma cell line (e.g., SH-SY5Y) into a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

-

-

MTT Addition and Incubation :

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]

-

-

Solubilization and Absorbance Measurement :

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Presentation: Neurotoxicity Profile

The results of the neurotoxicity assay can be used to generate a dose-response curve and calculate the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

| Concentration (µM) | % Cell Viability |

| 0.1 | Experimental Value |

| 1 | Experimental Value |

| 10 | Experimental Value |

| 50 | Experimental Value |

| 100 | Experimental Value |

| IC50 (µM) | Calculated Value |

Structure-Activity Relationship (SAR) Considerations

The biological activity of benzylamine derivatives is highly dependent on their chemical structure.[1][2] For antimicrobial and antifungal activity, hydrophobicity plays a key role.[1] Modifications to the structure of this compound could be explored to optimize its potential therapeutic effects.

Caption: Key structural features of this compound for SAR studies.

Predictive Toxicology and In Silico Analysis

Before extensive in vitro and in vivo testing, computational methods can provide valuable insights into the potential pharmacokinetic and toxicological properties of this compound. In silico tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which can help in the early identification of potential liabilities.[17] Machine learning models trained on large datasets of chemical structures and their biological activities can also be used to predict the likelihood of this compound exhibiting specific biological effects.[18]

Conclusion and Future Directions

This compound is a structurally interesting molecule with the potential for a range of biological activities, particularly as an antimicrobial, antifungal, or neuroactive agent. This guide provides a foundational framework for initiating the investigation of this compound. The proposed synthetic route and detailed experimental protocols for in vitro screening offer a clear path forward for researchers. Future studies should focus on the synthesis of a library of this compound derivatives to explore the structure-activity relationships and to optimize for potency and selectivity. Promising lead compounds identified through these in vitro assays would then warrant further investigation in more complex biological systems and preclinical in vivo models.

References

Sources

- 1. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ifyber.com [ifyber.com]

- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Biogenic Amines - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]

- 15. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Neural Network Models for Prediction of Biological Activity using Molecular Dynamics Data: A Case of Photoswitchable Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Benzylbutan-1-amine Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-benzylbutan-1-amine and its derivatives. These compounds are valuable chiral building blocks and intermediates in the development of pharmacologically active molecules. This document details the prevalent synthetic methodologies, including classical approaches and modern asymmetric techniques. Key topics include reductive amination, the Hofmann rearrangement, and the Gabriel synthesis, with an emphasis on the underlying mechanisms and experimental considerations that govern reaction outcomes. Detailed, step-by-step protocols, comparative data, and mechanistic diagrams are provided to equip researchers, chemists, and drug development professionals with the practical and theoretical knowledge required for the successful synthesis and application of this important class of amines.

Introduction: The Significance of this compound Scaffolds

The this compound framework is a key structural motif in medicinal chemistry. Its presence in various bioactive molecules highlights its importance as a pharmacophore or a crucial intermediate for more complex targets. The chirality at the C2 position adds a layer of complexity and opportunity, as stereoisomers often exhibit markedly different pharmacological and toxicological profiles. Consequently, the development of efficient and stereocontrolled synthetic routes to access enantiomerically pure this compound derivatives is a significant objective in modern organic synthesis.

These chiral amines are integral to the synthesis of various therapeutic agents, including potent enzyme inhibitors and receptor modulators. For example, derivatives of N-benzyl amines have been investigated as inhibitors of the USP1/UAF1 deubiquitinase complex for anticancer applications and as 5-HT2A/2C agonists for neurological disorders.[1][2] This guide focuses on the practical synthesis of the parent amine and provides a foundation for the creation of diverse derivatives.

Core Synthetic Strategies and Mechanistic Insights

Several classical and modern synthetic methods can be employed to construct this compound. The choice of strategy often depends on the availability of starting materials, the desired scale, and the requirement for stereochemical control.

Reductive Amination: The Workhorse Approach

Reductive amination is arguably the most direct and widely used method for synthesizing amines from carbonyl compounds.[3] The process involves two key stages: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by in-situ reduction to the target amine.[4]

The primary route to this compound via this method begins with the precursor aldehyde, 2-benzylbutanal.

Workflow for Reductive Amination:

Caption: General workflow for the synthesis of this compound via reductive amination.

Mechanistic Considerations: The reaction is typically initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 2-benzylbutanal. This is followed by dehydration to form an imine intermediate. A reducing agent, present in the same pot, then reduces the C=N double bond to yield the primary amine.[3]

Common reducing agents for this transformation include:

-

Sodium borohydride (NaBH₄): A mild and effective reducing agent, though it can also reduce the starting aldehyde if conditions are not optimized.[5]

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃): These are more selective reagents that preferentially reduce the protonated iminium ion over the carbonyl group, often leading to higher yields and cleaner reactions.

-

Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Nickel (Ni) or Palladium (Pd) is also highly effective and is a common industrial method.[3]

Synthesis from Carboxylic Acid Derivatives: The Hofmann Rearrangement

The Hofmann rearrangement provides an alternative route starting from the corresponding carboxylic acid amide, 2-benzylbutanamide. This reaction converts a primary amide into a primary amine with one fewer carbon atom.[6]

Reaction Mechanism of the Hofmann Rearrangement:

Caption: Key intermediates in the Hofmann rearrangement of an amide to a primary amine.

Causality and Experimental Choices:

-

N-Bromination: The reaction begins with the deprotonation of the amide by a strong base (e.g., NaOH), followed by reaction with bromine to form an N-bromoamide.[7]

-

Rearrangement: A second deprotonation forms an anion that undergoes a concerted rearrangement. The alkyl group (2-benzylbutyl) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[7] This step is the hallmark of the reaction.

-

Hydrolysis & Decarboxylation: The isocyanate is then hydrolyzed by water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the final primary amine.[6]

This method is particularly useful when the corresponding amide is readily available, for instance, from 2-benzylbutanoic acid.

Alkyl Halide Approaches: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that often plagues direct alkylation of ammonia.[8][9] This method utilizes potassium phthalimide as an ammonia surrogate.[10]

Synthetic Pathway of the Gabriel Synthesis:

-

Nucleophilic Substitution (Sₙ2): Potassium phthalimide is reacted with a primary alkyl halide (e.g., 1-bromo-2-benzylbutane). The phthalimide anion acts as a nucleophile, displacing the halide to form an N-alkylphthalimide.[9]

-

Deprotection/Hydrolysis: The amine is then liberated from the phthalimide. The Ing–Manske procedure, which uses hydrazine (N₂H₄), is a common and mild method for this step.[11] Acidic or basic hydrolysis can also be used, but conditions are harsher.[12]

Why it Works: The two carbonyl groups flanking the nitrogen in phthalimide make the N-H proton acidic and, after alkylation, render the nitrogen non-nucleophilic, thus preventing further reaction.[9] This method is highly effective for primary alkyl halides but generally fails with secondary halides due to competing elimination reactions.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the one-pot synthesis from 2-benzylbutanal and ammonia using catalytic hydrogenation.

Materials and Reagents:

-

2-Benzylbutanal (1.0 eq)[13]

-

Ammonia (7 M solution in Methanol, 5.0 eq)

-

Raney Nickel (Ra-Ni), ~5% by weight of the aldehyde

-

Ethanol (as solvent)

-

Hydrogen gas (H₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr apparatus), add 2-benzylbutanal and ethanol.

-

Amine Source: Add the methanolic ammonia solution to the vessel.

-

Catalyst Addition: Carefully add the Raney Nickel catalyst to the mixture under an inert atmosphere (e.g., Argon or Nitrogen).

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases (typically 12-24 hours).

-

Work-up: Carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and then brine.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum. The crude amine can be further purified by vacuum distillation.

Protocol 2: Asymmetric Synthesis Considerations

For applications requiring enantiomerically pure amines, asymmetric synthesis is essential. This is often achieved through the reductive amination of a prochiral ketone or by using a chiral auxiliary.[14][15]

Strategy: Asymmetric Reductive Amination using a Chiral Catalyst Enzymatic approaches using imine reductases (IREDs) or transition-metal catalysts with chiral ligands can achieve high enantioselectivity in the reduction of the imine intermediate.[16]

Illustrative Asymmetric Approach:

-

Imine Formation: React 1-phenylpentan-2-one with ammonia to form the corresponding prochiral imine.

-

Asymmetric Reduction: Introduce a chiral catalyst system (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like formic acid).

-

Stereoselective Reduction: The chiral catalyst coordinates to the imine and directs the hydride delivery to one face of the C=N bond, preferentially forming one enantiomer of the amine.

The development of such a process requires significant screening of catalysts, ligands, and reaction conditions to achieve high yield and enantiomeric excess (ee).

Data Summary and Comparison

The choice of synthetic route can significantly impact yield, purity, and scalability.

| Synthetic Method | Starting Material | Key Reagents | Advantages | Limitations |

| Reductive Amination | 2-Benzylbutanal | NH₃, Reducing Agent (H₂/Ni, NaBH₃CN) | High atom economy, often one-pot, versatile.[17] | Requires control to avoid side reactions; precursor aldehyde may not be readily available. |

| Hofmann Rearrangement | 2-Benzylbutanamide | Br₂, NaOH | Good for converting amides; produces amine with one less carbon.[18] | Stoichiometric use of bromine; harsh basic conditions.[19] |

| Gabriel Synthesis | 1-Halogeno-2-benzylbutane | Potassium Phthalimide, Hydrazine | Clean synthesis of primary amines; avoids over-alkylation.[8][9] | Limited to primary halides; requires a deprotection step.[11] |

| Leuckart-Wallach Reaction | 2-Benzylbutanal | Formic acid, Ammonium formate | Simple, one-pot procedure using inexpensive reagents.[20] | Requires high temperatures (>160 °C); often produces formylated byproducts.[21] |

Conclusion and Future Perspectives

The synthesis of this compound derivatives is well-established, with reductive amination remaining the most flexible and widely adopted strategy. For racemic or achiral derivatives, classical methods like the Leuckart-Wallach reaction offer a cost-effective route, while the Hofmann and Gabriel syntheses provide reliable alternatives from different precursors.

The future of this field lies in the advancement of asymmetric synthesis. The demand for enantiopure pharmaceuticals will continue to drive research into more efficient and selective catalytic methods, particularly biocatalysis using engineered enzymes like imine reductases.[16] These green chemistry approaches offer mild reaction conditions, exceptional selectivity, and a reduced environmental footprint, representing the next frontier in the synthesis of these vital chiral amines.

References

-

Wikipedia. Gabriel synthesis. [Link]

-

Química Organica.org. Amine synthesis by Hofmann rearrangement. [Link]

-

Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. [Link]

-

Chemistry LibreTexts. Gabriel Synthesis. [Link]

-